molecular formula C22H24N2O2S B14932996 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

Cat. No.: B14932996
M. Wt: 380.5 g/mol
InChI Key: MLLREDQJHLTLBO-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzamide group, and a propoxybenzene moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. The resulting thiazole intermediate is then subjected to further functionalization to introduce the 2,5-dimethylphenyl and 4-propoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or a ligand in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
  • N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-3-methylbenzamide

Uniqueness

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

InChI

InChI=1S/C22H24N2O2S/c1-5-12-26-18-10-8-17(9-11-18)21(25)24-22-23-20(16(4)27-22)19-13-14(2)6-7-15(19)3/h6-11,13H,5,12H2,1-4H3,(H,23,24,25)

InChI Key

MLLREDQJHLTLBO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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